![molecular formula C19H17FN2O3 B6526011 6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 941991-93-1](/img/structure/B6526011.png)
6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one, abbreviated as 6-DMP-2-FPM-2,3-DHP, is a novel compound with potential applications in scientific research. It belongs to the class of compounds known as pyridazinones, which are nitrogen-containing heterocyclic compounds with a five-membered ring structure. This compound has been extensively studied due to its unique properties and potential applications in various areas of scientific research.
科学的研究の応用
6-DMP-2-FPM-2,3-DHP has potential applications in a variety of scientific research areas. It has been used in the synthesis of various biologically active compounds such as antibiotics, anti-inflammatory agents, and antifungal agents. In addition, this compound has been used in the synthesis of various polymers, which can be used in biomedical and pharmaceutical applications. Furthermore, this compound has been used in the synthesis of various heterocyclic compounds with potential applications in drug discovery.
作用機序
Target of Action
CCG-309528, also known as F2774-2946 or 6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one, primarily targets the Cereblon (CRBN) E3 Ligase . CRBN is a substrate receptor for the CRL4 CRBN E3 ubiquitin ligase .
Mode of Action
CCG-309528 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, CCG-309528 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .
Biochemical Pathways
The degradation of Ikaros and Aiolos leads to derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines .
Result of Action
The result of CCG-309528’s action is potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines . It also demonstrated in vivo activity in NHL xenograft models, leading to tumor regression and tumor-free animals .
実験室実験の利点と制限
6-DMP-2-FPM-2,3-DHP has several advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its high yield when synthesized using various methods. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not very soluble in water and may be difficult to work with in aqueous solutions.
将来の方向性
The potential applications of 6-DMP-2-FPM-2,3-DHP are numerous and the possibilities for future research in this area are vast. Some of the potential future directions include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug discovery and development. In addition, further research into its synthesis, stability, and solubility could lead to improved methods of synthesis and improved properties for use in laboratory experiments.
合成法
6-DMP-2-FPM-2,3-DHP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-fluorophenylmethylmagnesium bromide with 2,5-dimethoxyphenol in the presence of a base such as potassium carbonate. This reaction yields the desired compound in a high yield. Other methods of synthesis include the reaction of 2-fluorophenylmethylmagnesium bromide with 2,5-dimethoxybenzaldehyde and the reaction of 6-chloro-2,3-dihydropyridazin-3-one with 2-fluorophenylmethylmagnesium bromide.
特性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-14-7-9-18(25-2)15(11-14)17-8-10-19(23)22(21-17)12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQCKRPOFFQGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。